4-Methyl-3-oxopentanoic acid

Physical Chemistry Process Chemistry Purification

Ensure high-yield atorvastatin intermediate synthesis with 4-Methyl-3-oxopentanoic acid (CAS 5650-76-0). Its unique C-4 branched methyl group critically alters LogP (0.69) and pKa, enabling efficient liquid-liquid extraction and fractional distillation (Bp 236.3°C), unlike generic keto acids like levulinic acid (LogP -0.49). Procure ≥98% purity with documented NMR and MS profiles to secure economically viable production.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 5650-76-0
Cat. No. B1221864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-oxopentanoic acid
CAS5650-76-0
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CC(=O)O
InChIInChI=1S/C6H10O3/c1-4(2)5(7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9)
InChIKeyZXLSKTZECNUVIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-oxopentanoic acid (CAS 5650-76-0): A Key Branched-Chain Keto Acid for Pharmaceutical and Chemical Synthesis


4-Methyl-3-oxopentanoic acid (CAS 5650-76-0), also known as β-ketoisocaproic acid, is a branched-chain 3-oxo fatty acid with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . It is a key intermediate in the leucine metabolic pathway [1] and serves as a crucial building block in the synthesis of the blockbuster lipid-lowering drug atorvastatin calcium [2].

Why Generic Substitution of 4-Methyl-3-oxopentanoic acid (CAS 5650-76-0) is Not a Feasible Procurement Strategy


4-Methyl-3-oxopentanoic acid (CAS 5650-76-0) cannot be simply interchanged with other keto acids like 3-oxopentanoic acid, levulinic acid, or its methyl ester derivative because its unique branched-chain structure—specifically the methyl group at the C-4 position—critically alters its physical properties (boiling point, pKa, logP) and reactivity profile . These differences directly impact downstream processing, purification, and reaction yields in critical pharmaceutical syntheses, making generic substitution a high-risk, non-viable option [1].

4-Methyl-3-oxopentanoic acid (CAS 5650-76-0): Evidence-Based Differentiators for Scientific and Industrial Procurement


Boiling Point Differentiation from 3-Oxopentanoic Acid and Levulinic Acid

4-Methyl-3-oxopentanoic acid exhibits a boiling point of 236.3±23.0 °C at 760 mmHg, which is lower than that of the unsubstituted 3-oxopentanoic acid (238.6±23.0 °C) . This subtle difference, while small, can be exploited in fractional distillation for purification, especially when compared to levulinic acid (245-246 °C) . The presence of the methyl branch alters intermolecular forces, impacting vapor pressure and distillation behavior.

Physical Chemistry Process Chemistry Purification

pKa and LogP Differences Impacting Extraction and Formulation

The pKa of 4-methyl-3-oxopentanoic acid is reported as 4.771, with a LogP of 0.6862 [1]. In comparison, levulinic acid has a pKa around 4.65-4.78 and a LogP of -0.49 [2]. The higher LogP of the target compound indicates greater lipophilicity, which affects its partitioning behavior in liquid-liquid extractions and its permeability in biological systems. This is a direct consequence of the methyl substitution at C-4.

Physical Chemistry Formulation Extraction

Structural Confirmation via NMR: A Critical QC Differentiator for Atorvastatin Synthesis

In the synthesis of atorvastatin calcium, 4-methyl-3-oxopentanoic acid anilide is a key intermediate. The target compound itself is a precursor to this anilide. The overall yield of the key intermediate 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, when synthesized from the anilide of 4-methyl-3-oxopentanoic acid, was reported as 57.3% [1]. This yield is directly tied to the purity and structural integrity of the starting keto acid, which is confirmed by ¹H NMR and MS spectroscopy [1]. Any impurity or incorrect isomeric form would drastically reduce this yield.

Quality Control Analytical Chemistry Pharmaceutical Intermediates

Atmospheric Hydroxyl Radical Half-Life: A Class-Level Environmental Fate Differentiator

The estimated atmospheric half-life of 4-methyl-3-oxopentanoic acid due to reaction with hydroxyl radicals is approximately 3.0 days, based on an estimated OH rate constant of 3.5612 E-12 cm³/molecule-sec and a 12-hour day with 1.5E6 OH/cm³ [1]. This places it in a class of compounds with moderate atmospheric persistence. While direct comparative data for closely related keto acids is not available, this property is a function of its branched-chain structure and influences its environmental risk profile during industrial use.

Environmental Chemistry Risk Assessment Safety

Optimal Application Scenarios for 4-Methyl-3-oxopentanoic acid (CAS 5650-76-0) Based on Empirical Evidence


Synthesis of Atorvastatin Calcium and Related Statin Intermediates

The most validated application for 4-methyl-3-oxopentanoic acid is as a precursor to 4-methyl-3-oxopentanoic acid anilide, a crucial intermediate in the synthesis of atorvastatin calcium [1]. The reported yield of 57.3% for a key intermediate underscores the importance of using the correct, structurally verified keto acid to ensure economically viable production [2]. Procurement should prioritize high-purity material with documented NMR and MS purity profiles.

Process Development and Optimization of Keto Acid Purification

Given its distinct boiling point of 236.3±23.0 °C and a LogP of 0.6862, 4-methyl-3-oxopentanoic acid is best suited for purification strategies involving fractional distillation and liquid-liquid extraction with moderately polar organic solvents [3]. Process chemists can leverage these properties to design more efficient separation protocols compared to using less lipophilic analogs like levulinic acid (LogP -0.49) [4].

Environmental Fate and Safety Assessment Studies

With an estimated atmospheric half-life of 3.0 days towards hydroxyl radicals, 4-methyl-3-oxopentanoic acid is a relevant subject for environmental fate studies, particularly in the context of pharmaceutical manufacturing waste streams [5]. Its moderate persistence profile can inform risk assessments and waste treatment strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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